Methyl 3-methyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trifluoromethylpyridines (TFMPs) are a key structural motif in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and also in the pharmaceutical and veterinary industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
The synthesis of TFMP derivatives involves various methods . For instance, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in high demand .Molecular Structure Analysis
The molecular structure of TFMP derivatives is characterized by the presence of a pyridine moiety and a trifluoromethyl group . The unique characteristics of these groups contribute to the biological activities of these compounds .Chemical Reactions Analysis
The chemical reactions involving TFMP derivatives are diverse and depend on the specific compound and its intended use . For instance, in the agrochemical industry, TFMP derivatives are used in the synthesis of pesticides .Physical And Chemical Properties Analysis
The physical and chemical properties of TFMP derivatives are influenced by the presence of the fluorine atom and the pyridine moiety . These properties can affect the solubility, polarity, lipophilicity, and hydrogen bonding capacity of the compounds .Scientific Research Applications
- Mechanism : The unique properties of TFMP, arising from its fluorine and pyridine components, contribute to its biological activities .
- Methyl 3-Hydroxythieno[2,3-b]pyridine-2-carboxylate : Derived from TFMP, this compound shows anti-inflammatory activity .
Crop Protection
Pharmaceuticals
Anti-Inflammatory Agents
Horner-Wadsworth-Emmons Reaction
Imidazo[1,2-a]pyridine Derivatives
Mechanism of Action
The mechanism of action of TFMP derivatives is thought to be related to their unique physicochemical properties, including the properties of the fluorine atom and the pyridine moiety . These properties can interact with biological systems in specific ways, leading to their various biological activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 3-methyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO2S/c1-5-8-7(18-9(5)10(16)17-2)3-6(4-15-8)11(12,13)14/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOXQJLMGKTHHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1N=CC(=C2)C(F)(F)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-methyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.